6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, multiple methyl groups, and a prop-2-enyl group attached to the purino[7,8-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions. This method allows for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another approach involves the combination of a C2–N3 fragment with an N1–C4–C5 unit, which has been explored for the synthesis of imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound shares a similar purine core but differs in its substituents.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound has a similar prop-2-enyl group but a different core structure.
Uniqueness
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of substituents and its purino[7,8-a]imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3 |
InChI Key |
XOOBQEIUBJDFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C)C |
Origin of Product |
United States |
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